3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves a multi-step process. One common method involves the reaction of 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol with various phenacyl bromides under microwave irradiation. This reaction is often carried out in the presence of a reusable catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and ethanol as the solvent .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors and greener catalysts to enhance the efficiency of the reaction. The use of microwave irradiation in industrial settings can also be scaled up to facilitate faster reaction times and higher throughput .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and difluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and have been studied for their antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds also feature a triazole ring fused with another heterocycle and are known for their diverse pharmacological activities.
Uniqueness
3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific substitution pattern and the combination of chlorobenzyl and difluorophenyl groups.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N4OS/c19-13-4-2-1-3-11(13)10-27-18-23-22-16-17(26)24(7-8-25(16)18)12-5-6-14(20)15(21)9-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWXQQSFXVQCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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